molecular formula C9H11ClN2S B13031122 N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine

Katalognummer: B13031122
Molekulargewicht: 214.72 g/mol
InChI-Schlüssel: AOWCSSQEKQLSNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine is a chemical compound that features a thietan-3-amine moiety linked to a 5-chloropyridin-2-ylmethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((5-Chloropyridin-2-yl)methyl)thietan-3-amine is unique due to its specific combination of a thietan-3-amine moiety and a 5-chloropyridin-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H11ClN2S

Molekulargewicht

214.72 g/mol

IUPAC-Name

N-[(5-chloropyridin-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C9H11ClN2S/c10-7-1-2-8(11-3-7)4-12-9-5-13-6-9/h1-3,9,12H,4-6H2

InChI-Schlüssel

AOWCSSQEKQLSNL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1)NCC2=NC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.